2-Bromo-2-phenylethanol

描述

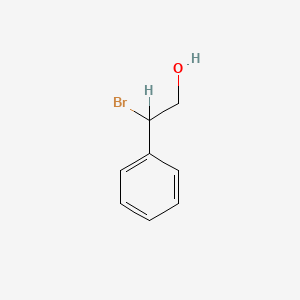

2-Bromo-2-phenylethanol is an organic compound with the molecular formula C8H9BrO It is a brominated derivative of phenylethanol, characterized by the presence of a bromine atom attached to the second carbon of the ethanol chain, which is also bonded to a phenyl group

准备方法

Synthetic Routes and Reaction Conditions: 2-Bromo-2-phenylethanol can be synthesized through several methods:

Bromination of 2-phenylethanol: This involves the reaction of 2-phenylethanol with a brominating agent such as hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions to introduce the bromine atom at the second carbon position.

Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with ethylene oxide, followed by hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction of this compound can lead to the formation of 2-phenylethanol. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products:

Oxidation: Formation of 2-bromoacetophenone.

Reduction: Formation of 2-phenylethanol.

Substitution: Formation of 2-hydroxy-2-phenylethanol or 2-amino-2-phenylethanol.

科学研究应用

2-Bromo-2-phenylethanol has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in organic synthesis.

Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of fine chemicals, fragrances, and as a building block in the synthesis of various industrial products.

作用机制

The mechanism of action of 2-Bromo-2-phenylethanol involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways.

Pathways Involved: It may affect cellular processes such as signal transduction, gene expression, and metabolic pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects.

相似化合物的比较

2-Bromo-2-phenylethanol can be compared with other similar compounds such as:

2-Chloro-2-phenylethanol: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and applications.

2-Iodo-2-phenylethanol:

2-Phenylethanol: The non-halogenated parent compound, which has different reactivity and is used in different applications.

Uniqueness: The presence of the bromine atom in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and specific biological activities, making it a valuable compound in various fields of research and industry.

生物活性

2-Bromo-2-phenylethanol (CAS No. 41252-83-9) is an organic compound characterized by its bromine atom attached to the second carbon of a phenylethanol structure. This compound has garnered interest due to its potential biological activities, particularly in enzyme interactions and antimicrobial properties. The following sections will explore its biological activity, including case studies, research findings, and a comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 201.06 g/mol. Its structure includes a hydroxyl group (–OH) and a bromine atom, contributing to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of this compound may exhibit antimicrobial properties . A study highlighted its potential effectiveness against various microbial strains, although specific biological assays are necessary to confirm these effects. The compound's chiral nature allows it to interact with biological systems effectively, influencing enzyme activity and receptor interactions .

Enzyme Interaction

The compound has been studied for its role in enhancing enzyme activity. For instance, studies on halohydrin dehalogenase mutants revealed that modifications in the enzyme's active site could significantly increase catalytic efficiency when interacting with this compound. The disruption of hydrogen bonds around the halide-binding site was shown to enhance the rate of halide release, thereby increasing overall catalytic activity .

Study on Enzyme Kinetics

A notable study conducted kinetic analyses on the interaction between this compound and halohydrin dehalogenase. The findings demonstrated that certain mutations in the enzyme led to increased k(cat) values when tested with this compound. Specifically, mutants Y187F and W249F exhibited enhanced enantiopreference for (R)-p-nitro-2-bromo-1-phenylethanol, suggesting that structural modifications can optimize enzyme-substrate interactions .

Antimicrobial Efficacy Assessment

A comparative study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results showed that while the compound exhibited some level of antimicrobial activity, further optimization and structural modifications could enhance its efficacy against resistant strains .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-Phenylethanol | Hydroxyl group on the first carbon | Non-brominated version; lacks halogen reactivity |

| 2-Bromoacetophenone | Bromine on the second carbon of acetophenone | Contains a carbonyl group; different reactivity profile |

| Phenylpropanol | Hydroxyl group on a propyl chain | Longer aliphatic chain; different physical properties |

This table illustrates how structural differences among these compounds influence their reactivity and applications in synthetic chemistry.

属性

IUPAC Name |

2-bromo-2-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOPAHUDEPTDQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。